molecular formula HC2F4CH2OP(=O)(OH)2<br>C3H5F4O4P B13710320 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate CAS No. 461-10-9

2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate

Katalognummer: B13710320
CAS-Nummer: 461-10-9
Molekulargewicht: 212.04 g/mol
InChI-Schlüssel: CQEJZHHECZXRFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate is a fluorinated organophosphate compound with the molecular formula C3H5F4O4P. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

C3H5F4OH+H3PO4C3H5F4O4P+H2O\text{C3H5F4OH} + \text{H3PO4} \rightarrow \text{C3H5F4O4P} + \text{H2O} C3H5F4OH+H3PO4→C3H5F4O4P+H2O

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,2,3,3-tetrafluoropropanol and phosphoric acid.

    Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Substitution Reactions: Common reagents include halides and other nucleophiles.

Major Products:

    Hydrolysis: 2,2,3,3-Tetrafluoropropanol and phosphoric acid.

    Substitution: Various substituted fluoropropyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and surfactants.

Wirkmechanismus

The mechanism of action of 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of fluorine atoms, which enhance the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

    2,2,3,3-Tetrafluoropropyl Difluoromethyl Ether: Another fluorinated compound with similar properties but different applications.

    Tris(2,2,3,3-tetrafluoropropyl) Phosphate: A related compound with three fluoropropyl groups attached to a phosphate center.

Uniqueness: 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate is unique due to its specific combination of fluorine atoms and phosphate group, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

461-10-9

Molekularformel

HC2F4CH2OP(=O)(OH)2
C3H5F4O4P

Molekulargewicht

212.04 g/mol

IUPAC-Name

2,2,3,3-tetrafluoropropyl dihydrogen phosphate

InChI

InChI=1S/C3H5F4O4P/c4-2(5)3(6,7)1-11-12(8,9)10/h2H,1H2,(H2,8,9,10)

InChI-Schlüssel

CQEJZHHECZXRFX-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(F)F)(F)F)OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.